![molecular formula C11H14N2O B1333551 D-Tryptophanol CAS No. 52485-52-6](/img/structure/B1333551.png)
D-Tryptophanol
Overview
Description
D-Tryptophanol: is an amino alcohol compound with the chemical formula C11H13NO2 . It is a derivative of tryptophan and has a structure similar to tryptophan . This compound is an optical isomer and has a specific stereo configuration. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
D-Tryptophanol primarily targets the D-amino-acid oxidase in humans . This enzyme plays a crucial role in the metabolism of D-amino acids, which are involved in various physiological functions .
Mode of Action
The interaction of this compound with its target, D-amino-acid oxidase, regulates the level of the neuromodulator D-serine in the brain . It also has high activity towards D-DOPA and contributes to dopamine synthesis . In this way, this compound could act as a detoxifying agent which removes D-amino acids .
Biochemical Pathways
This compound is involved in the metabolism of tryptophan, one of the 20 standard amino acids . Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via tryptophan metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its regulation of neuromodulators and its contribution to dopamine synthesis . These effects can influence various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Enantiomerically Pure Aziridine-2-methanol Method: Enantiomerically pure (l)-tryptophanol can be synthesized from 4®-iodomethyl-2-oxazolidinone and indolylmagnesium bromide in three steps with a 52% overall yield.
Green Preparation Method: A molecularly imprinted self-supported membrane (MISM) can be prepared using natural polymer sodium alginate as the functional polymer, water as the solvent, and CaCl2 as the crosslinking agent.
Industrial Production Methods: Industrial production methods for D-Tryptophanol often involve large-scale synthesis using the above-mentioned synthetic routes. The green preparation method is particularly favored for its environmental benefits and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-Tryptophanol can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve halogenation or alkylation using reagents like halogens or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkyl halides.
Major Products Formed:
Oxidation: Indole derivatives.
Reduction: Reduced amino alcohols.
Substitution: Substituted indole compounds.
Scientific Research Applications
Food Preservation
Antimicrobial Properties
D-Tryptophanol has been identified as an effective natural preservative due to its antimicrobial activity against foodborne pathogens. Studies indicate that it can inhibit the growth of various bacteria, including Listeria monocytogenes and Citrobacter rodentium, under different stress conditions. This property makes it a promising alternative to synthetic preservatives in the food industry.
The systematic review conducted by Moghimani et al. (2024) emphasizes that this compound can significantly reduce the need for high-temperature treatments, thus preserving the nutritional quality of food while ensuring safety against pathogens .
Gut Health
Modulation of Gut Microbiota
This compound plays a crucial role in maintaining gut health by modulating the microbiota composition. Research shows that it can suppress pathogenic bacteria while promoting beneficial strains, thereby enhancing intestinal homeostasis.
Microbial Effect | Outcome | Reference |
---|---|---|
Inhibition of pathogenic bacteria | Protection against colitis in animal models | |
Promotion of regulatory T cells | Amelioration of allergic airway inflammation |
In a study involving mice, this compound was shown to prevent the development of experimental colitis by depleting specific harmful microbes and enhancing the levels of beneficial metabolites like indole acrylic acid . This suggests its potential as a therapeutic agent for gastrointestinal disorders.
Immune Modulation
Impact on Immune Responses
This compound has been linked to immune modulation, particularly in the context of chronic immune diseases such as asthma. Its administration has been associated with an increase in regulatory T cells, which are crucial for maintaining immune balance and preventing excessive inflammatory responses.
Application | Effect on Immune Function | Reference |
---|---|---|
Allergic airway disease | Reduction in TH2 responses; increased Tregs | |
Chronic inflammation | Modulation of cytokine profiles |
The findings from various studies highlight the potential of this compound as a bioactive compound that could be utilized in developing novel preventative strategies for chronic immune diseases .
Case Study 1: Food Safety Enhancement
A research project investigated the use of this compound in dairy products to enhance safety without compromising quality. The results indicated a significant reduction in microbial load while maintaining sensory attributes.
Case Study 2: Gut Health Improvement
In an experimental model of colitis, mice treated with this compound exhibited reduced inflammation and improved gut microbiome diversity compared to control groups. This suggests its utility in therapeutic settings for gastrointestinal diseases.
Comparison with Similar Compounds
- L-Tryptophanol
- D-Tryptophan
- DL-Tryptophan
- L-Tryptophan
Comparison: D-Tryptophanol is unique due to its specific stereo configuration and its applications in enantioselective synthesis. Unlike L-Tryptophanol, which is used in similar applications, this compound offers distinct advantages in terms of enantioselectivity and efficiency in certain synthetic routes .
Biological Activity
D-Tryptophanol, a derivative of the amino acid tryptophan, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and implications in various biological contexts, supported by data tables and case studies.
Overview of this compound
This compound is known for its role in modulating various physiological processes. As an analog of L-tryptophan, it interacts with biological systems differently, particularly in the context of microbial activity and immune response.
- Antimicrobial Activity : this compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that it inhibits the growth of enteric pathogens such as Citrobacter rodentium, a model for human infections caused by enteropathogenic Escherichia coli. The inhibition is dose-dependent, indicating a potential therapeutic application in gastrointestinal infections .
- Immune Modulation : this compound has been observed to activate the aryl hydrocarbon receptor (AhR), which plays a crucial role in immune response regulation. Activation of AhR has been linked to reduced pathogen burden in infected hosts, suggesting that this compound may enhance host defense mechanisms against infections .
- Influence on Gut Microbiota : The metabolism of D-tryptophan by gut microbiota yields metabolites that influence gut health and immune function. These metabolites can modulate inflammatory responses and contribute to maintaining gut homeostasis .
Table 1: Summary of Key Studies on this compound
Biological Activity and Implications
- Food Preservation : this compound's antimicrobial properties make it a candidate for use as a natural food preservative. Its effectiveness against both Gram-positive and Gram-negative pathogens has been documented, suggesting its potential to enhance food safety without adverse health effects .
- Therapeutic Applications : The compound's ability to modulate immune responses positions it as a potential therapeutic agent in inflammatory diseases and infections. Further research is needed to explore its efficacy in clinical settings and its mechanisms at the molecular level .
- Dietary Considerations : Given its role in tryptophan metabolism, dietary intake of this compound may influence health outcomes related to inflammation, immune function, and even mental health through serotonin pathways .
Properties
IUPAC Name |
(2R)-2-amino-3-(1H-indol-3-yl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-9(7-14)5-8-6-13-11-4-2-1-3-10(8)11/h1-4,6,9,13-14H,5,7,12H2/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQCRUSSQAXPJY-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370101 | |
Record name | D-Tryptophanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52485-52-6 | |
Record name | D-Tryptophanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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